![molecular formula C9H17N3O5 B14438725 (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid CAS No. 76490-12-5](/img/structure/B14438725.png)
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two amino groups, a carboxymethyl group, and a keto group. Its stereochemistry is defined by the (6R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids and carboxylic acids. The synthesis may involve protection and deprotection steps to ensure the selective reaction of functional groups. For instance, the amino groups might be protected using carbamate groups, followed by the introduction of the carboxymethyl group through alkylation reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The amino and carboxymethyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(6S)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid: The stereoisomer with the (6S) configuration.
2,6-Diaminoheptanoic acid: Lacks the carboxymethyl and keto groups.
7-Oxoheptanoic acid: Lacks the amino groups.
Uniqueness
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
CAS番号 |
76490-12-5 |
|---|---|
分子式 |
C9H17N3O5 |
分子量 |
247.25 g/mol |
IUPAC名 |
(6R)-2,6-diamino-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(8(15)12-4-7(13)14)2-1-3-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6?/m1/s1 |
InChIキー |
BLIIFPLCJJSGEC-LWOQYNTDSA-N |
異性体SMILES |
C(C[C@H](C(=O)NCC(=O)O)N)CC(C(=O)O)N |
正規SMILES |
C(CC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


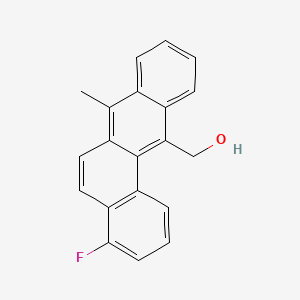

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

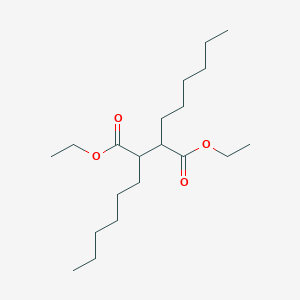
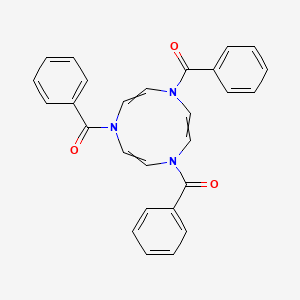

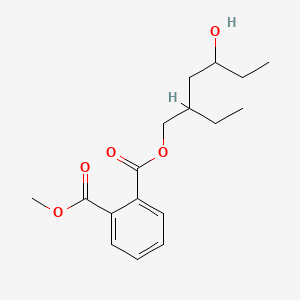
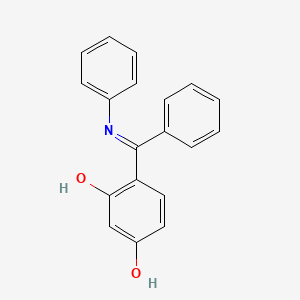

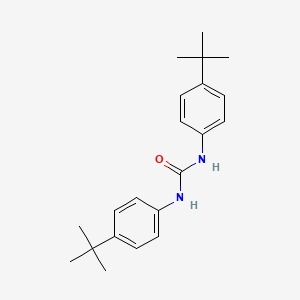
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

